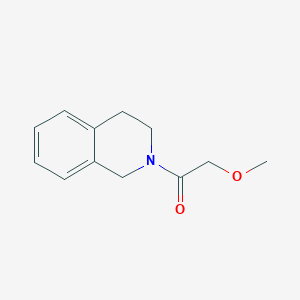

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCXADFDODTPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit promising anticancer properties. For instance, research has shown that certain tetrahydroisoquinoline derivatives can inhibit the proliferation of various cancer cell lines, including colorectal adenocarcinoma (HT-29) and ovarian carcinoma (A2780) cells. The antiproliferative activity was measured with IC50 values indicating significant efficacy against these cancer types .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HT-29 | 2.3 |

| Compound B | A2780 | 1.9 |

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective effects. These compounds may play a role in modulating neurotransmitter systems and could be beneficial in treating neurological disorders such as Parkinson's disease and depression. Studies have suggested that these compounds can enhance dopaminergic signaling, which is crucial for motor control and mood regulation .

Antimicrobial Properties

Another area of application is the antimicrobial activity of tetrahydroisoquinoline derivatives. Research has demonstrated that these compounds possess antibacterial properties against various pathogens, making them potential candidates for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study found that specific modifications to the tetrahydroisoquinoline structure led to enhanced anticancer activity, with some compounds showing IC50 values as low as 1.9 µg/mL against human cancer cell lines .

Case Study 2: Neuroprotective Action

In another investigation focusing on neuroprotection, a subset of tetrahydroisoquinoline derivatives was tested for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that these compounds could significantly reduce oxidative stress markers and improve cell viability in vitro, suggesting their potential use in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cytokine production and reduce leukocyte migration in models of pulmonary allergic inflammation . The compound’s effects are mediated through its interaction with immune cells and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Methoxy and chloro groups reduce water solubility compared to hydroxyl or amino derivatives. For example, the amino-hydrochloride derivative () has higher aqueous solubility due to ionic character .

- Reactivity: Chloro-substituted ethanones () may undergo nucleophilic substitution, whereas methoxy groups are typically inert under physiological conditions .

Biological Activity

2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound of interest due to its structural relationship with tetrahydroisoquinoline derivatives, which have shown various biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight : 195.23 g/mol

CAS Number : 14097-40-6

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cell lines and inhibit cell proliferation. A notable finding is that compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HepG2 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one | MCF-7 | TBD | Induces apoptosis |

| Related Compound A | HepG2 | 3.84 ± 0.54 | G2/M phase arrest |

| Related Compound B | HT-29 | 10.25 ± 2.5 | Apoptosis induction |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also known for their neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The specific activity of 2-Methoxy-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one in this regard remains to be fully elucidated but is supported by the general findings associated with its class .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical mechanism for anticancer agents.

- Neurotransmitter Modulation : Potential effects on serotonin receptors suggest possible anxiolytic or antidepressant properties.

Case Studies

A study focusing on a related tetrahydroisoquinoline derivative showed promising results in preclinical models for both anticancer and neuroprotective activities. The compound exhibited a dose-dependent response in inhibiting tumor growth and enhancing neuronal survival under oxidative stress conditions .

Q & A

Q. Advanced

- HPLC-DAD/UV : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) resolve impurities .

- LC-MS : Detects trace byproducts (e.g., dealkylated intermediates) with limits of quantification (LOQ) <0.1% .

- Karl Fischer titration : Quantifies residual water (<0.5% w/w) to ensure stability .

How do modifications at the 6- and 7-positions of the tetrahydroisoquinoline ring impact bioactivity?

Q. Advanced

- 6-Position : Electron-donating groups (e.g., methoxy) enhance receptor binding via hydrogen bonding with Asp in orexin-1. Substitution here increases potency (IC ~134 μM vs. ~150 μM for unsubstituted analogs) .

- 7-Position : Bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. For example, 7-CF analogs show 2-fold longer plasma half-lives in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.